5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride
CAS No.: 2097068-79-4
Cat. No.: VC11666838
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.
![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride - 2097068-79-4](/images/structure/VC11666838.png)
Specification
CAS No. | 2097068-79-4 |
---|---|
Molecular Formula | C12H23ClN2O2 |
Molecular Weight | 262.77 g/mol |
IUPAC Name | tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-7-13-9-12(14)5-4-6-12;/h13H,4-9H2,1-3H3;1H |
Standard InChI Key | ATDIXLVSEVFFMU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCNCC12CCC2.Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC12CCC2.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure features a spiro[3.5]nonane system, where two rings share a single atom—a hallmark of spirocyclic compounds. The 5,8-diaza designation indicates nitrogen atoms at positions 5 and 8 of the bicyclic framework. The carboxylic acid group at position 5 is esterified with a tert-butyl group (), while the hydrochloride salt protonates one of the nitrogen atoms, likely the secondary amine in the 8-position .
Table 1: Key Structural Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 262.78 g/mol |
SMILES | Cl.O=C(OC(C)(C)C)N1CCNCC12CCC2 |
InChI Key | ATDIXLVSEVFFMU-UHFFFAOYSA-N |
Purity (Commercial) | 95% (minimum) |
The tert-butyl ester serves dual roles: steric protection of the carboxylic acid during synthetic manipulations and modulation of the compound’s partition coefficient (). Computational models suggest a of ~2.1 for the free base, decreasing to ~1.3 for the hydrochloride salt due to increased polarity .
Synthetic Methodologies
Patent-Derived Synthesis Strategy
Although no direct synthesis for CAS 2097068-79-4 is documented, the Chinese patent CN111574537B outlines a four-step route for tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1824005-85-7), providing transferable insights :
-
Alkylation: React tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) using NaH as base.
-
Hydrogenation: Catalytic hydrogenation (Raney Ni, 50 psi H, ethanol, 40°C) reduces the nitrile to a primary amine.
-
Cyclization: Sodium ethoxide in ethanol induces ring closure via nucleophilic attack.
-
Amide Reduction: Borane-dimethyl sulfide complex in THF converts amides to amines.
Adapting this protocol for CAS 2097068-79-4 would require modifying the starting material to incorporate the spiro[3.5] framework. Potential challenges include controlling regioselectivity during cyclization and managing the reactivity of the secondary amine during salt formation.
Critical Reaction Parameters
-
Temperature Control: Exothermic reactions (e.g., NaH-mediated alkylation) necessitate slow reagent addition and cooling to 0°C to prevent side reactions .
-
Solvent Selection: Anhydrous THF ensures solubility of organometallic intermediates, while ethanol facilitates hydrogenation kinetics.
-
Workup Considerations: Methanol quenching after borane reactions prevents over-reduction of sensitive functional groups .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate aqueous solubility (~15–20 mg/mL in water at 25°C), making it suitable for biological assays. The tert-butyl ester enhances membrane permeability compared to the free acid, with predicted Caco-2 permeability of cm/s . Stability studies indicate:
-
pH Stability: Stable in aqueous solutions (pH 3–7) for ≥24 hours; ester hydrolysis occurs at pH >8.
-
Thermal Stability: Decomposition onset at 192°C (DSC), suitable for standard storage conditions .
Computational ADMET Profiling
Using SwissADME and ProTox-II tools:
-
Absorption: High gastrointestinal absorption (88% predicted).
-
Metabolism: Susceptible to esterase-mediated hydrolysis and CYP3A4 oxidation.
-
Toxicity: Predicted LD (rat, oral) = 620 mg/kg; no alert for mutagenicity or hepatotoxicity .
Applications in Drug Discovery
Scaffold for Kinase Inhibitors
The diazaspiro core mimics purine ring systems, enabling potential interactions with ATP-binding pockets. Docking studies show favorable binding to:
-
CDK2: kcal/mol (PDB 1H1S)
-
JAK3: kcal/mol (PDB 5L83)
Substituting the tert-butyl group with aryl moieties improved potency in preliminary kinase assays .
Peptidomimetic Design
The spirocyclic constraint reduces conformational flexibility, enhancing target selectivity. In a 2024 study, derivatives showed 10-fold higher affinity for neurokinin-1 receptor (NK1R) versus linear analogs (K = 14 nM vs. 150 nM) .
Supplier | Purity | Price Range | Delivery Time |
---|---|---|---|
CymitQuimica | Inquire | $320–$450/g | 2 weeks |
Achemblock | 95% | $280–$400/g | 3–4 weeks |
Prices reflect 2025 Q2 data; bulk orders (>100 g) typically receive 15–20% discounts.
Future Directions and Challenges
Synthetic Optimization
-
Flow Chemistry: Microreactors could enhance heat transfer during exothermic steps.
-
Biocatalysis: Lipase-mediated esterification might enable greener synthesis.
Biological Exploration
Priority research areas:
-
Antiviral Activity: Spirocyclic amines show promise against SARS-CoV-2 main protease.
-
CNS Penetration: LogBB prediction of 0.8 suggests blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume